molecular formula C18H21NO2 B8158650 Benzyl (4-ethynylbicyclo[2.2.2]octan-1-yl)carbamate

Benzyl (4-ethynylbicyclo[2.2.2]octan-1-yl)carbamate

Cat. No.: B8158650
M. Wt: 283.4 g/mol
InChI Key: IGIDDOBWPHESDZ-UHFFFAOYSA-N
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Description

Benzyl (4-ethynylbicyclo[2.2.2]octan-1-yl)carbamate is an organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The bicyclo[2.2.2]octane core provides a rigid framework that can be functionalized for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4-ethynylbicyclo[2.2.2]octan-1-yl)carbamate typically involves the functionalization of a bicyclo[2.2.2]octane core. One common method includes the use of carbinol as a protecting group due to its polar character and ease of removal . The synthesis can involve nucleophilic reactions on the terminal alkyne as well as Sonogashira coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for yield and efficiency. The choice of reagents and conditions would be tailored to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-ethynylbicyclo[2.2.2]octan-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the alkyne group to an alkene or alkane.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Benzyl (4-ethynylbicyclo[2.2.2]octan-1-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which Benzyl (4-ethynylbicyclo[2.2.2]octan-1-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise interactions with enzymes or receptors, potentially inhibiting or activating biological pathways. The alkyne group can participate in click chemistry, facilitating the attachment of the compound to various biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (4-ethynylbicyclo[2.2.2]octan-1-yl)carbamate is unique due to its ethynyl group, which provides additional reactivity and potential for functionalization compared to similar compounds. This makes it particularly valuable in applications requiring precise molecular modifications.

Properties

IUPAC Name

benzyl N-(4-ethynyl-1-bicyclo[2.2.2]octanyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-2-17-8-11-18(12-9-17,13-10-17)19-16(20)21-14-15-6-4-3-5-7-15/h1,3-7H,8-14H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIDDOBWPHESDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC12CCC(CC1)(CC2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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